![molecular formula C17H20N4O3 B2934281 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione CAS No. 868228-66-4](/img/structure/B2934281.png)

6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

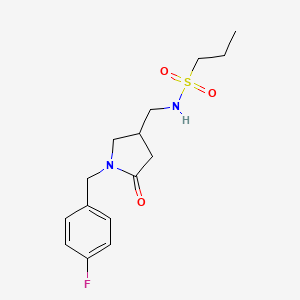

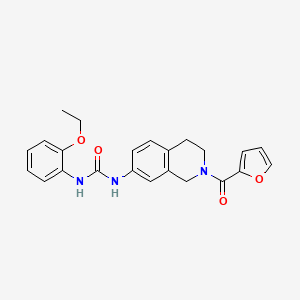

The compound “6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione” is a complex organic molecule. It contains a benzylpiperazine group, which is a type of organic compound containing a benzyl group and a piperazine ring . Benzylpiperazine derivatives have been reported as potent antibacterial agents .

科学的研究の応用

Antibacterial Activity

The compound 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione, and its derivatives have been studied for their antibacterial activity. For instance, a study conducted by Merugu et al. (2010) explored the synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione, which exhibited significant antibacterial properties. This research suggests the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antioxidant Properties

Al-Adhami and Al-Majidi (2021) synthesized a series of 6-amino-1,3-dimethyluracil derivatives, including those with 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione-6-yl derivatives, which were evaluated for their antimicrobial and antioxidant activities. The compounds showed promising results against various bacteria and fungi, indicating their potential application in treating infectious diseases and as antioxidants (Al-Adhami & Al-Majidi, 2021).

Anti-Inflammatory and Analgesic Effects

Research has also been conducted on the anti-inflammatory and analgesic properties of pyrazolopyrimidine derivatives. For example, a study by Metwally et al. (2018) focused on the synthesis of novel pyrazolo[4,3-c]pyridine derivatives, which were then evaluated for their anticancer activity on human breast, liver, and colon carcinoma cell lines. The study also explored their potential as anti-5-lipoxygenase agents, demonstrating the versatility of these compounds in therapeutic applications (Metwally & Deeb, 2018).

Herbicide Development

In the agricultural sector, compounds similar to this compound have been investigated for their use as herbicides. Wang et al. (2021) discovered a potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase inhibitor, which showed excellent weed control and was relatively safe on maize. This highlights the compound's potential application in developing new herbicides for sustainable agriculture (Wang et al., 2021).

作用機序

Target of Action

The compound 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 . It inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of its substrates and halting cell cycle progression . This leads to the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed or hyperactivated .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in cell cycle arrest, preventing the replication of DNA and the division of cells . The compound’s action on CDK2 also impacts the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates a potent antitumor activity, making it a potential candidate for cancer therapy .

生化学分析

Biochemical Properties

The compound 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been found to have significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This suggests that it may interact with this enzyme and potentially other biomolecules in a manner that affects their function .

Cellular Effects

In terms of cellular effects, 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with CDK2/cyclin A2 . It acts as an ATP-competitive inhibitor, binding to the active site of the enzyme and preventing its normal function . This leads to changes in gene expression and ultimately affects cell function .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on cell growth, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Metabolic Pathways

Given its interaction with CDK2/cyclin A2, it may be involved in pathways related to cell cycle regulation .

特性

IUPAC Name |

6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-15-10-14(18-17(24)19-15)11-16(23)21-8-6-20(7-9-21)12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H2,18,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHHGKOZHGNAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)

![N-(3-chloro-4-methoxyphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2934201.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2934214.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)

![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2934219.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2934220.png)

![1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2934221.png)